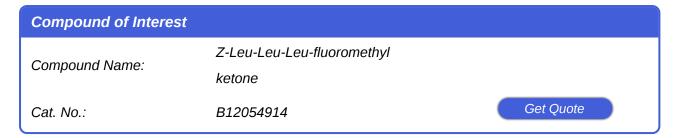


Z-LLL-FMK: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LLL-FMK, also known as **Z-Leu-Leu-Leu-fluoromethyl ketone**, is a potent, irreversible inhibitor of the proteasome and a member of the broader class of cysteine protease inhibitors. Its ability to selectively target cellular machinery involved in protein degradation has positioned it as a valuable tool in studying a range of biological processes, including cell cycle regulation, apoptosis, and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of Z-LLL-FMK, detailed experimental protocols for its use, and a visual representation of its known signaling interactions.

Core Physical and Chemical Properties

Z-LLL-FMK is a synthetic peptide derivative characterized by its fluoromethyl ketone (FMK) moiety, which is responsible for its irreversible binding to the active site of target proteases.



Property	Value	Source
Molecular Formula	C27H42FN3O5	
Molecular Weight	507.64 g/mol	[1]
Appearance	White to off-white solid/powder	[2]
Purity	≥90% (TLC)	
Solubility	Soluble in DMSO and acetone (10 mg/mL, clear, colorless)	[2]
Storage	Store at -20°C. Solid form is stable for at least 12 months when stored as directed. Avoid repeated freeze-thaw cycles of solutions.	[2]
CAS Number	371167-61-2	[1]

Biological Activity and Mechanism of Action

Z-LLL-FMK primarily functions as a proteasome inhibitor. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes. By inhibiting the chymotrypsin-like activity of the 20S proteasome, Z-LLL-FMK disrupts the normal protein degradation pathway. This disruption can lead to the accumulation of regulatory proteins, ultimately affecting cell cycle progression and inducing apoptosis.

Furthermore, as a cysteine protease inhibitor, Z-LLL-FMK has the potential to inhibit other cysteine proteases, such as cathepsins, although its primary target is considered to be the proteasome.

Inhibition of NF-kB Signaling

The inhibition of the proteasome by Z-LLL-FMK has a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated,



ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription. By blocking proteasomal degradation of IκB, Z-LLL-FMK prevents the activation of NF-κB.[3]

Quantitative Data: Inhibitory Activity of Related FMK Compounds

While specific IC₅₀ and K_i values for Z-LLL-FMK are not readily available in the public domain, data from structurally and functionally related peptidyl-fluoromethyl ketone inhibitors provide valuable context for its potency.

Compound	Target	IC ₅₀	Kı	Source
Z-VAD(OMe)- FMK	Pan-caspase	-	-	[2]
Z-DEVD-FMK	Caspase-3	18 μM (for 6- OHDA-induced apoptosis)	-	[4][5]
Z-FA-FMK	Effector caspases (2, 3, 6, 7)	6-32 μΜ	-	[6]
Z-FF-FMK	Cathepsin B	-	2.7 nM	[3]

Experimental Protocols Western Blotting for NF-κB Pathway Analysis

This protocol outlines the procedure to assess the effect of Z-LLL-FMK on the NF- κ B signaling pathway by measuring the levels of $I\kappa$ B α and phosphorylated NF- κ B p65.

a. Cell Culture and Treatment:

- Seed cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 70-80% confluency.
- Pre-treat cells with the desired concentration of Z-LLL-FMK (e.g., 10-50 μ M) or vehicle control (DMSO) for 1-2 hours.



Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 15-30 minutes.

b. Protein Extraction:

- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
 [7]
- c. SDS-PAGE and Immunoblotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against IκBα, phospho-NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- · Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]



Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Z-LLL-FMK.

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of Z-LLL-FMK for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[4]

Proteasome Activity Assay (Fluorometric)

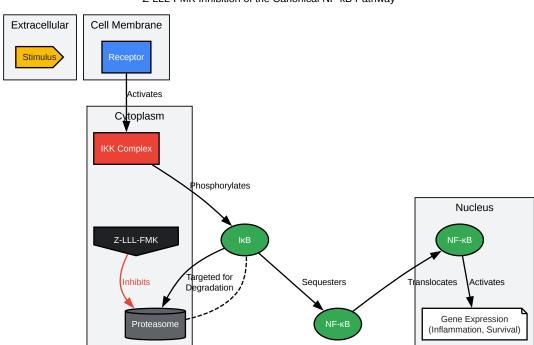
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

- a. Lysate Preparation:
- · Harvest cells and wash with cold PBS.
- Resuspend the cell pellet in a hypotonic lysis buffer.
- Homogenize the cells and centrifuge to remove insoluble material.
- Determine the protein concentration of the supernatant.[8]
- b. Assay Procedure:
- In a black 96-well plate, add cell lysate to each well.
- For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).
- Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.



- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Measure the fluorescence with an excitation wavelength of 350 nm and an emission wavelength of 440 nm using a fluorescence plate reader.[8]

Visualizations Signaling Pathway Diagram



Z-LLL-FMK Inhibition of the Canonical NF-кВ Pathway

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Caption: Z-LLL-FMK inhibits proteasomal degradation of IкB, preventing NF-кВ activation.

Experimental Workflow Diagram



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Caption: Workflow for studying the effects of Z-LLL-FMK on cultured cells.

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